(-)-Pinocampheol

Description

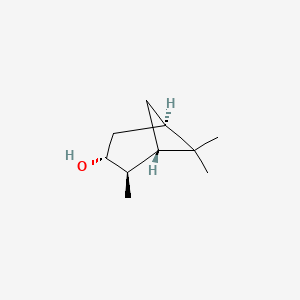

Structure

2D Structure

3D Structure

Properties

CAS No. |

25465-95-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |

InChI Key |

REPVLJRCJUVQFA-LURQLKTLSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O |

melting_point |

67 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pinocampheol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of (-)-Pinocampheol. As a chiral bicyclic monoterpenoid, this compound and its stereoisomers are valuable building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details its structural features, presents available physicochemical and spectroscopic data, and provides an illustrative experimental protocol for the synthesis of a closely related stereoisomer.

Chemical Structure and Nomenclature

This compound is a bicyclic monoterpenoid alcohol. Its rigid framework is derived from the pinane (B1207555) skeleton. The systematic IUPAC name for this compound is (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol.[1]

// Atom nodes C1 [label="C1", pos="1.5,2.5!"]; C2 [label="C2", pos="2.5,2.5!"]; C3 [label="C3", pos="3,1.5!"]; C4 [label="C4", pos="2.5,0.5!"]; C5 [label="C5", pos="1.5,0.5!"]; C6 [label="C6", pos="1,1.5!"]; C7 [label="C7", pos="2,1.5!"]; C8 [label="C8", pos="0.5,2!"]; C9 [label="C9", pos="0.5,1!"]; C10 [label="C10", pos="3,3!"]; O11 [label="O", pos="3.5,1!"]; H12 [label="H", pos="4,1!"];

// Atom labels with stereochemistry C1_label [label="C1 (R)", pos="1.5,2.7!"]; C2_label [label="C2 (R)", pos="2.5,2.7!"]; C3_label [label="C3 (R)", pos="3.2,1.7!"]; C5_label [label="C5 (S)", pos="1.5,0.3!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- C6 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C6 -- C8 [label=""]; C6 -- C9 [label=""]; C2 -- C10 [label=""]; C3 -- O11 [label=""]; O11 -- H12 [label=""];

// Stereochemistry indicators C2 -- C10 [style=bold]; C3 -- O11 [style=bold]; C1 -- H_implicit [style=dashed, arrowhead=none, pos="1.3,2.3!"]; H_implicit [label="H", shape=plaintext, pos="1.2,2.2!"];

} Caption: 2D structure of this compound with highlighted stereocenters.

Stereochemistry

The stereochemistry of this compound is defined by four chiral centers within its bicyclo[3.1.1]heptane ring system. The absolute configuration of these stereocenters is designated as 1S, 2R, 3R, and 5R.

The bicyclo[3.1.1]heptane core consists of a six-membered ring and a four-membered ring, with two bridgehead carbons (C1 and C5). The gem-dimethyl group at C6 provides significant steric hindrance, which plays a crucial role in directing the stereochemical outcome of reactions involving this scaffold, such as the synthesis from α-pinene.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each stereocenter.

Quantitative Data

While specific quantitative data for this compound is sparse in the readily available literature, data for its stereoisomers, such as (+)-isopinocampheol, provides valuable context for its physical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Melting Point | 67 °C | [1] |

| Appearance | Solid | [1] |

| XLogP3-AA | 2.6 | [1] |

| Specific Rotation of (-)-isopinocampheol (B1672273) | [α]D²³ -34.9° (c=20, ethanol) | [2] |

Experimental Protocols

The most common and stereoselective method for the synthesis of pinocampheol and its isomers is the hydroboration-oxidation of α-pinene. The stereochemical outcome of the reaction is dependent on the enantiomer of α-pinene used as the starting material. The following is a detailed protocol for the synthesis of (-)-isopinocampheol from (+)-α-pinene, which illustrates the general methodology.[2]

Synthesis of (-)-Isopinocampheol from (+)-α-Pinene

Materials:

-

Borane-methyl sulfide (B99878) complex

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

(+)-α-Pinene

-

Methanol

-

3 M Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Anhydrous potassium carbonate

Apparatus:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel with a septum inlet

-

Reflux condenser with a nitrogen inlet

Procedure:

-

Hydroboration:

-

A 300-mL, three-necked flask is charged with borane-methyl sulfide complex (10.0 mL, 0.100 mole) and 30 mL of anhydrous THF under a nitrogen atmosphere.[2]

-

The flask is cooled in an ice-water bath.

-

(+)-α-Pinene (27.2 g, 0.200 mole) is added dropwise over 15 minutes, maintaining the temperature between 0–3 °C.[2] A white precipitate of (-)-diisopinocampheylborane forms.

-

The mixture is stirred for an additional 3.5 hours at 0 °C.[2]

-

-

Solvent Removal and Equilibration (for higher optical purity):

-

The dimethyl sulfide and THF are removed by vacuum distillation.

-

The resulting white solid is slurried in fresh THF.

-

-

Oxidation:

-

The flask is cooled in an ice-water bath.

-

3 M sodium hydroxide (22 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (22 mL), maintaining the temperature between 30-50°C.[4]

-

-

Workup and Purification:

-

The reaction mixture is extracted with diethyl ether.

-

The combined ether extracts are washed with ice water and dried over anhydrous potassium carbonate.[4]

-

The solvent is removed by distillation.

-

The crude product is purified by fractional distillation or recrystallization from pentane to yield crystalline (-)-isopinocampheol.[2]

-

Conclusion

This compound is a structurally defined chiral molecule with significant potential in asymmetric synthesis. While detailed physicochemical and spectroscopic data for this specific enantiomer are not widely published, the well-established chemistry of the pinane family and its derivatives provides a strong foundation for its use in research and development. The stereoselective synthesis from α-pinene is a robust and well-understood method, allowing for the preparation of various stereoisomers of pinocampheol for applications in drug discovery and materials science.

References

(-)-Pinocampheol: A Technical Guide for Researchers

IUPAC Name: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

CAS Number: 35997-96-7

This technical guide provides a comprehensive overview of (-)-Pinocampheol, a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, and biological activities. While specific quantitative data on the biological activity and direct signaling pathway interactions of this compound are limited in publicly available literature, this guide also presents information on closely related isomers and precursors to provide a broader context for research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data for related isomers are also included for comparison.

| Property | This compound | (+)-Isopinocampheol | (-)-Isopinocampheol (B1672273) |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight ( g/mol ) | 154.25 | 154.25 | 154.25 |

| Melting Point (°C) | 67[1] | 51-53 | 52-55 |

| Boiling Point (°C) | Not available | 219 (lit.) | 219 (lit.) |

| Physical Description | Solid[1] | Solid | Solid |

| Optical Activity ([α]/D) | Not available | +35.1° (c=20 in ethanol) | -34° (c=20 in ethanol) |

Synthesis and Experimental Protocols

This compound can be synthesized from its precursor, α-pinene. A common method for the synthesis of related pinane-derived alcohols is the hydroboration-oxidation of α-pinene. Below is a detailed experimental protocol for the synthesis of (-)-isopinocampheol from (+)-α-pinene, which illustrates a relevant synthetic methodology.

Experimental Protocol: Synthesis of (-)-Isopinocampheol from (+)-α-Pinene via Hydroboration-Oxidation

This two-step reaction involves the hydroboration of the alkene followed by an oxidation step.

Materials:

-

(+)-α-Pinene

-

Borane-methyl sulfide (B99878) complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Ether

-

Anhydrous potassium carbonate

-

Nitrogen gas

Procedure:

Step 1: Hydroboration

-

A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel is charged with the borane–methyl sulfide complex and anhydrous THF.

-

The flask is cooled in an ice-water bath.

-

(+)-α-pinene is added dropwise, maintaining the temperature between 0–3°C. A white solid, (-)-diisopinocampheylborane, will precipitate.

-

The mixture is stirred for an additional 3.5 hours at 0°C.

-

The dimethyl sulfide and THF are removed by vacuum distillation.

Step 2: Oxidation

-

The flask containing the diisopinocampheylborane (B13816774) intermediate is cooled in an ice-water bath.

-

3 M aqueous NaOH is added, followed by the slow, dropwise addition of 30% aqueous H₂O₂. The temperature should be maintained between 30-50°C.

Workup and Purification:

-

The reaction mixture is extracted with ether.

-

The ether extract is washed with ice water and dried over anhydrous potassium carbonate.

-

The solvent is removed by distillation.

-

The residue is distilled under reduced pressure to yield (-)-isopinocampheol, which crystallizes upon collection.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (-)-isopinocampheol.

Biological Activity and Signaling Pathways

Direct research on the biological activities and the specific signaling pathways modulated by this compound is not extensively documented. However, studies on the broader class of pinane-derived monoterpenoids and related compounds suggest potential areas of pharmacological interest.

Potential Biological Activities

Monoterpenoids, including isomers of pinocampheol, have been reported to exhibit a range of biological activities.[2] These may include:

-

Anti-inflammatory effects: Many terpenoids are known to modulate inflammatory pathways.

-

Antioxidant activity: The ability to scavenge free radicals is a common feature of this class of compounds.

-

Sedative effects: Some monoterpenoids have been shown to interact with the central nervous system, potentially through modulation of GABA-A receptors.[2]

Hypothesized Signaling Pathways

While specific data for this compound is lacking, related compounds have been shown to interact with key signaling pathways in drug development:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many terpenoids exert their anti-inflammatory effects by modulating this pathway.[2]

-

Nrf2/HO-1 Signaling Pathway: The Nrf2/HO-1 pathway is a major regulator of cellular antioxidant responses. The flavonoid pinocembrin, which shares a structural relationship with the pinane (B1207555) skeleton, has been shown to activate this pathway.[3]

Hypothesized Anti-inflammatory and Antioxidant Signaling Pathways

Caption: Hypothesized signaling pathways for this compound.

Conclusion

This compound is a chiral monoterpenoid with well-defined chemical and physical properties. While detailed protocols for its specific synthesis are not as common as for its isomers, established methods in terpene chemistry, such as hydroboration-oxidation, provide a clear path for its preparation. The biological activities and the precise mechanisms of action of this compound remain an area with significant opportunities for further research. Based on the activities of related compounds, future investigations into its anti-inflammatory, antioxidant, and sedative properties, as well as its effects on the NF-κB and Nrf2/HO-1 signaling pathways, are warranted. Such studies will be crucial for unlocking the full therapeutic potential of this and other pinane-derived monoterpenoids in drug discovery and development.

References

- 1. Bicyclo(3.1.1)heptan-3-ol, 2,6,6-trimethyl-, (1alpha,2beta,3alpha,5alpha)- | C10H18O | CID 99038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pinocampheol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (-)-Pinocampheol. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental methodologies.

Chemical Identity and Structure

This compound, a bicyclic monoterpenoid, is a naturally occurring organic compound.[1] Its structure consists of a pinane (B1207555) skeleton with a hydroxyl group, contributing to its chirality and specific optical activity.

IUPAC Name: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[2]

Synonyms: l-Pinocampheol, (-)-3beta-Hydroxy-10alpha-pinane[2]

The following tables summarize the key identifiers and physical properties of this compound.

Data Presentation

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2] |

| CAS Number | 35997-96-7 | [2] |

| PubChem CID | 7271803 | [2] |

| EC Number | 252-827-3 | [2] |

| InChIKey | REPVLJRCJUVQFA-LURQLKTLSA-N | [2] |

| Canonical SMILES | C[C@@H]1[C@@H]2C--INVALID-LINK--C[C@H]1O | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Physical Description | Solid | [2] |

| Melting Point | 67 °C | [2] |

| Boiling Point | ~217 °C (estimated for isomer) | |

| Water Solubility | 926.3 mg/L @ 25 °C (estimated) | [3] |

| Optical Rotation [α]²⁵_D_ | -57.2° (c=0.33 in Methanol) | |

| XLogP3 | 2.6 | [2] |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| Infrared (IR) | - Broad O-H stretch (~3200-3500 cm⁻¹) - C-H (sp³) stretches (~2850-3000 cm⁻¹) - C-O stretch (~1000-1200 cm⁻¹) |

| ¹H NMR | - Aliphatic C-H protons (δ 0.8-2.5 ppm) - Proton on carbon bearing hydroxyl group (CH-OH) (δ 3.5-4.5 ppm) - Hydroxyl proton (O-H) (variable, δ 1-5 ppm, broad) - Multiple methyl singlets and multiplets for ring protons |

| ¹³C NMR | - Aliphatic carbons (δ 10-50 ppm) - Carbon attached to hydroxyl group (C-OH) (δ 60-80 ppm) |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of a solid organic compound like this compound.

3.1 Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid sample transitions to a liquid state.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.

-

3.2 Optical Rotation Measurement (Polarimetry)

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light, indicating its chirality.

-

Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), polarimeter cell (1 dm), analytical balance, volumetric flask.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a specified volume of a suitable solvent (e.g., methanol) to achieve a precise concentration (c, in g/mL).

-

The polarimeter is calibrated to zero using a blank sample containing only the solvent.

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured at a constant temperature (e.g., 25°C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) , where 'l' is the path length of the cell in decimeters.

-

3.3 Infrared (IR) Spectroscopy (Thin Solid Film Method)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Apparatus: Fourier Transform Infrared (FT-IR) spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene (B1212753) chloride).

-

Procedure:

-

A small amount of this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent.

-

A single, clean salt plate is coated with a drop of this solution.

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

The salt plate is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum (of air) is collected first, followed by the sample spectrum. The instrument ratios these to produce the final transmittance or absorbance spectrum.

-

3.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl₃), internal standard (e.g., TMS).

-

Procedure:

-

Approximately 5-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent directly in a clean NMR tube.

-

The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

-

The exterior of the NMR tube is cleaned, and it is placed inside a spinner. The depth is adjusted using a gauge.

-

The sample is inserted into the NMR spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is run to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain a spectrum with singlet peaks for each unique carbon.

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the physical and chemical characterization of a compound such as this compound.

Workflow for the characterization of this compound.

References

(-)-Pinocampheol molecular weight and formula

An In-depth Technical Guide on (-)-Pinocampheol (B12780163)

This guide provides an overview of the fundamental molecular properties of this compound, a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Molecular and Physical Properties

This compound is an organic compound with a distinct chemical structure that contributes to its specific physical and chemical properties.[1]

Key Data

The essential molecular and physical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [2][3][4][5][6] |

| Molecular Weight | 154.25 g/mol | [2][3] |

| Alternate Molecular Weight | 154.2493 g/mol | [4][6] |

| Physical Description | Solid | [2] |

| Melting Point | 67 °C | [2] |

| IUPAC Name | (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | [2] |

Molecular Structure

The structural formula of this compound reveals a bicyclo[3.1.1]heptane skeleton with methyl and hydroxyl substitutions.

Caption: 2D representation of the this compound molecule.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036126) [hmdb.ca]

- 2. This compound | C10H18O | CID 7271803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Pinocampheol [webbook.nist.gov]

- 5. PubChemLite - this compound (C10H18O) [pubchemlite.lcsb.uni.lu]

- 6. Pinocampheol [webbook.nist.gov]

An In-depth Technical Guide on the Natural Sources, Occurrence, and Isolation of Pinocampheol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pinocampheol isomers, covering their natural sources, quantitative occurrence, and detailed methodologies for their extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Pinocampheol Isomers

Pinocampheol and its isomers are bicyclic monoterpenoid alcohols derived from the α-pinene and β-pinene skeletons. These chiral compounds are found in the essential oils of various plants and contribute to their characteristic aromas and potential biological activities. The main isomers of pinocampheol include pinocampheol, isopinocampheol, neopinocampheol, and isoneopinocampheol, each existing as a pair of enantiomers ((+) and (-)). The stereochemistry of these isomers plays a crucial role in their biological effects, making their separation and characterization a key area of research.

Natural Sources and Quantitative Occurrence

Pinocampheol isomers are primarily found in the essential oils of plants belonging to the Lamiaceae, Asteraceae, and Pinaceae families. The quantitative composition of these isomers can vary significantly depending on the plant species, geographical location, and harvesting time.

Table 1: Quantitative Occurrence of Pinocampheol Isomers in Various Plant Essential Oils

| Plant Species | Family | Plant Part | Major Isomers Detected | Concentration (%) | Reference(s) |

| Hyssopus officinalis | Lamiaceae | Aerial parts | Pinocamphone (B1236806), Isopinocamphone (B82297) | 0.9 - 66.94 | [1][2][3][4] |

| Tanacetum vulgare | Asteraceae | Inflorescences | Isopinocamphone | chemotype dependent | [5] |

| Artemisia persica | Asteraceae | Aerial parts | trans-Pinocarveol, Pinocarvone | 10.2, 8.5 | [6] |

| Salvia officinalis | Lamiaceae | Aerial parts | α-Thujone, Camphor, 1,8-Cineole | chemotype dependent | [7] |

Note: Pinocamphone and isopinocamphone are the corresponding ketones to pinocampheol and isopinocampheol, respectively, and are often reported in essential oil analyses.

Biosynthesis of Pinocampheol Isomers

The biosynthesis of pinocampheol isomers originates from the universal precursor of monoterpenes, geranyl pyrophosphate (GPP). GPP is cyclized by specific terpene synthases, namely pinene synthases, to form α-pinene and β-pinene. These pinenes then undergo further enzymatic transformations, such as hydroxylation, to yield the various pinocampheol isomers.

Caption: Biosynthetic pathway of pinocampheol isomers from GPP.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of pinocampheol isomers from plant sources.

Extraction of Essential Oils by Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.

Protocol:

-

Plant Material Preparation: Fresh or air-dried aerial parts of the plant (e.g., Hyssopus officinalis) are coarsely chopped.

-

Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The plant material is placed in a round-bottom flask, and water is added until the material is fully submerged.

-

Distillation: The flask is heated, and the steam passes through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and essential oil vapor are condensed in a condenser. The essential oil, being immiscible with water, separates and is collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Isolation of Pinocampheol Isomers by Preparative Chromatography

Preparative chromatography is employed to isolate individual pinocampheol isomers from the complex essential oil mixture.

4.2.1. Preparative Gas Chromatography (pGC)

Protocol:

-

System: A preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector.

-

Column: A non-polar capillary column (e.g., DB-5) is typically used for the initial separation of major components.

-

Injector and Detector Temperatures: Set to 250 °C.

-

Oven Temperature Program: A temperature gradient is programmed to effectively separate the components. For example, starting at 60°C and ramping up to 240°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A larger volume of the essential oil is injected compared to analytical GC.

-

Fraction Collection: The effluent corresponding to the peaks of interest (pinocampheol isomers) is directed to a cooled trap for collection.

4.2.2. Preparative High-Performance Liquid Chromatography (pHPLC) with Chiral Stationary Phases

For the separation of enantiomers, preparative HPLC with a chiral stationary phase (CSP) is necessary.

Protocol:

-

System: A preparative HPLC system with a UV detector and a fraction collector.

-

Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is used.[6]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and 2-propanol, is commonly employed for normal-phase chiral separations. The exact ratio is optimized for the best resolution.

-

Flow Rate: Adjusted based on the column dimensions and particle size.

-

Injection: A concentrated solution of the pre-purified pinocampheol fraction (from pGC) is injected.

-

Fraction Collection: The eluent corresponding to each enantiomeric peak is collected separately.

Characterization of Isolated Isomers

The purified pinocampheol isomers are characterized using spectroscopic methods.

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the purity and obtain the mass spectrum of each isolated isomer.

-

Typical GC conditions: Similar to analytical GC, using a non-polar capillary column and a temperature program.

-

MS conditions: Electron ionization (EI) at 70 eV. The resulting fragmentation pattern is compared with spectral libraries (e.g., NIST) for identification.[8][9]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the detailed chemical structure and stereochemistry of the isomers.

-

Spectra: ¹H NMR and ¹³C NMR spectra are recorded.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Data Interpretation: The chemical shifts (δ), coupling constants (J), and signal multiplicities are analyzed to confirm the structure of each isomer.[10] Spectroscopic data for some isomers can be found in public databases.[7][11][12][13]

Table 2: Spectroscopic Data for Isopinocampheol Isomers

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| (+)-Isopinocampheol | Data available in spectral databases.[7][12] | Data available in spectral databases.[7][12] | 154 (M+), 139, 121, 109, 95, 83, 71, 55, 43 |

| (-)-Isopinocampheol | Data available in spectral databases.[11] | Data available in spectral databases.[11] | 154 (M+), 139, 121, 109, 95, 83, 71, 55, 43 |

Logical Workflow for Isolation and Characterization

The following diagram illustrates the logical workflow for the isolation and characterization of pinocampheol isomers from a plant source.

Caption: Workflow for pinocampheol isomer isolation and characterization.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, quantitative occurrence, biosynthesis, and detailed experimental protocols for the isolation and characterization of pinocampheol isomers. The provided information, including the quantitative data table, detailed methodologies, and workflow diagram, serves as a valuable resource for researchers and professionals engaged in the study and application of these bioactive natural products. The stereospecific separation and characterization of pinocampheol isomers are critical for understanding their structure-activity relationships and for the development of new therapeutic agents.

References

- 1. biozoojournals.ro [biozoojournals.ro]

- 2. Hyssopus Essential Oil: An Update of Its Phytochemistry, Biological Activities, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. [Investigation of variation of the production of biological and chemical compounds of Hyssopus officinalis L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Isopinocampheol | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pinocamphone isomer (T) [webbook.nist.gov]

- 9. Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1α,2α,5α)- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. (-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. DL-ISOPINOCAMPHEOL(51152-11-5) 13C NMR spectrum [chemicalbook.com]

Synthesis of (-)-Pinocampheol from alpha-Pinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (-)-pinocampheol (B12780163) from alpha-pinene, a critical process for obtaining a versatile chiral auxiliary in asymmetric synthesis. The primary and most effective method detailed is the hydroboration-oxidation of (-)-α-pinene. This two-step, one-pot reaction is renowned for its high stereoselectivity and predictable anti-Markovnikov regioselectivity, making it a cornerstone reaction in the preparation of optically active alcohols.[1][2] This document outlines the mechanistic principles, provides detailed experimental protocols, and presents quantitative data to support researchers in the application of this valuable synthetic transformation.

Mechanistic Overview and Stereochemical Principles

The synthesis of this compound from (-)-α-pinene proceeds via a hydroboration-oxidation reaction. This process involves the syn-addition of a borane (B79455) species across the double bond of α-pinene, followed by oxidation of the resulting organoborane intermediate.[1][3]

Step 1: Hydroboration In the initial step, borane (BH₃), typically used as a complex with a Lewis base such as tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), adds across the C=C double bond of α-pinene.[2][4] The addition is regioselective, with the boron atom adding to the less substituted carbon of the alkene (anti-Markovnikov addition).[1][5] A crucial aspect of this step is the stereochemistry, which is dictated by the steric hindrance of the gem-dimethyl bridge in the bicyclic structure of α-pinene.[1][4] This steric bulk directs the incoming borane to the less hindered face of the double bond, leading to the formation of (+)-diisopinocampheylborane from (-)-α-pinene.

Step 2: Oxidation The subsequent oxidation of the organoborane intermediate is typically achieved using alkaline hydrogen peroxide (H₂O₂/NaOH).[1] This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration.[1][3] The overall result of this two-step sequence is the syn-addition of water across the double bond in an anti-Markovnikov fashion, yielding (-)-isopinocampheol (B1672273) as the major product.[1]

Experimental Protocols

Two primary protocols for the hydroboration-oxidation of α-pinene are presented below. The first is a general procedure using in situ generated diborane (B8814927), and the second employs a commercially available borane-methyl sulfide complex, which has been reported to yield a product of higher enantiomeric purity.[6]

Protocol 1: Hydroboration using in situ generated Diborane

This procedure is adapted from a well-established method for the preparation of isopinocampheol.[6]

-

Apparatus Setup: A 300-mL, three-necked flask is equipped with a magnetic stirring bar, a thermometer, a pressure-equalizing dropping funnel fitted with a septum inlet adapter, and a reflux condenser connected to a mineral oil bubbler to maintain a slight positive pressure of nitrogen. The apparatus should be oven-dried and assembled hot while flushing with nitrogen.[6]

-

Reaction: The flask is charged with sodium borohydride (B1222165) (0.080 mole), 100 mL of diglyme (B29089), and (-)-α-pinene (0.200 mole) diluted with 20 mL of diglyme. The flask is immersed in a water bath to maintain a temperature of 20-25°C. Boron trifluoride etherate (14 mL, 0.11 mole) is added dropwise to the stirred reaction mixture over 15 minutes to generate diborane in situ. The diisopinocampheylborane (B13816774) precipitates as a white solid. The mixture is stirred for an additional hour at room temperature.[6]

-

Hydride Decomposition: The excess hydride is decomposed by the dropwise addition of 20 mL of water. Caution should be exercised as this step evolves hydrogen gas.[6]

-

Oxidation: 22 mL of 3 M aqueous sodium hydroxide (B78521) is added in one portion, followed by the dropwise addition of 22 mL of 30% aqueous hydrogen peroxide, while maintaining the reaction temperature between 30-50°C.[2]

-

Workup and Purification: The reaction mixture is extracted with ether. The combined ether extracts are washed with ice water to remove diglyme and then dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the resulting residue is distilled under reduced pressure to yield (-)-isopinocampheol, which crystallizes upon collection.[2]

Protocol 2: Hydroboration using Borane-Methyl Sulfide Complex

This improved procedure utilizes a commercially available borane source and can lead to a product with very high enantiomeric purity (>99%).[6]

-

Apparatus Setup: The same apparatus as in Protocol 1 is used. All transfers of the borane-methyl sulfide and anhydrous tetrahydrofuran (THF) must be performed under a nitrogen atmosphere using syringe techniques due to their moisture sensitivity.[6]

-

Reaction: The reaction flask is charged with borane–methyl sulfide complex (10.0 mL, 0.100 mole) and 30 mL of anhydrous THF. The flask is cooled in an ice-water bath, and (+)-α-pinene (27.2 g, 0.200 mole) is added dropwise over 15 minutes while maintaining the temperature at 0–3°C. The (-)-diisopinocampheylborane precipitates as a white solid. The mixture is stirred for an additional 3.5 hours at 0°C.[6]

-

Solvent Removal: The dimethyl sulfide and THF are removed by bulb-to-bulb vacuum distillation, leaving a dry, white solid residue of the organoborane.[6]

-

Equilibration for Higher Optical Purity (Optional): The solid can be slurried in THF, and additional (+)-α-pinene can be added. The slurry is then stored for several days to improve the optical purity of the diisopinocampheylborane intermediate.[2]

-

Oxidation: The flask containing the organoborane is cooled in an ice-water bath. 22 mL of 3 M aqueous NaOH is added, followed by the slow, dropwise addition of 22 mL of 30% aqueous H₂O₂, maintaining the temperature between 30-50°C.[2]

-

Workup and Purification: The reaction mixture is worked up and purified as described in Protocol 1.[2]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactants and Reaction Conditions

| Parameter | Protocol 1 (in situ Diborane) | Protocol 2 (Borane-Methyl Sulfide) |

| Starting Material | (-)-α-Pinene | (+)-α-Pinene |

| Borane Source | NaBH₄ / BF₃·OEt₂ | BH₃·SMe₂ |

| Solvent | Diglyme | Tetrahydrofuran (THF) |

| Reaction Temperature | 20-25°C (Hydroboration) | 0-3°C (Hydroboration) |

| Oxidizing Agent | 30% H₂O₂ / 3 M NaOH | 30% H₂O₂ / 3 M NaOH |

| Oxidation Temperature | 30-50°C | 30-50°C |

Table 2: Product Characterization

| Parameter | Value | Reference |

| Product Name | (-)-Isopinocampheol | [6] |

| Melting Point | 52-55°C | [6] |

| Purity (by GC) | 99.2% | [6] |

| Optical Rotation [α]D | -34.9° (c=20 in ethanol) | [6] |

| Enantiomeric Purity | >99% | [6] |

Visualizations

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram

Caption: Key steps in the synthesis of this compound.

References

Key Differences Between Pinocampheol and Isopinocampheol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocampheol and isopinocampheol are diastereomeric bicyclic monoterpenoid alcohols derived from the versatile natural product, α-pinene. Their distinct stereochemistry imparts unique physical, chemical, and biological properties, making them valuable chiral building blocks in asymmetric synthesis and potential therapeutic agents. This technical guide provides a comprehensive analysis of the core differences between pinocampheol and isopinocampheol, focusing on their stereochemical nuances, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for their synthesis, separation, and characterization are provided, alongside a discussion of their applications as chiral auxiliaries.

Introduction

Pinocampheol and isopinocampheol are saturated bicyclic monoterpenoids that share the same molecular formula (C₁₀H₁₈O) and carbon skeleton. However, they are diastereomers, meaning they have different spatial arrangements of their atoms, which are not mirror images of each other. This seemingly subtle difference in their three-dimensional structure leads to significant variations in their physical properties, spectroscopic signatures, and reactivity. These differences are of paramount importance in the field of stereoselective synthesis, where the precise control of chirality is crucial for the development of enantiomerically pure pharmaceuticals and other fine chemicals.

This guide will delve into the fundamental distinctions between these two important chiral molecules, providing researchers and drug development professionals with the necessary information to effectively utilize them in their work.

Stereochemistry: The Core Distinction

The primary difference between pinocampheol and isopinocampheol lies in the stereochemistry of the hydroxyl group (-OH) relative to the gem-dimethyl bridge in the bicyclo[3.1.1]heptane ring system.

-

Isopinocampheol: The hydroxyl group is in a trans position relative to the gem-dimethyl bridge.

-

Pinocampheol: The hydroxyl group is in a cis position relative to the gem-dimethyl bridge.

Each of these diastereomers can exist as a pair of enantiomers (+ and -), leading to a total of four stereoisomers for each compound. The specific stereochemistry is crucial as it dictates the facial selectivity in reactions where these molecules are used as chiral auxiliaries or reagents.

Data Presentation: Physicochemical and Spectroscopic Properties

The differing stereochemistry of pinocampheol and isopinocampheol directly influences their physical and spectroscopic properties. The following tables summarize key quantitative data for various stereoisomers.

Table 1: Physicochemical Properties of Pinocampheol and Isopinocampheol Stereoisomers

| Compound | Enantiomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| Isopinocampheol | (-)-Isopinocampheol (B1672273) | 1196-00-5 | 154.25 | 51-53 | 219 | -34° (c=20, ethanol) |

| (+)-Isopinocampheol | 24041-60-9 | 154.25 | 51-53 | 219 | +35.1° (c=20, ethanol) | |

| Pinocampheol | (-)-Pinocampheol | 35997-96-7 | 154.25 | 67 | - | - |

| (+)-Pinocampheol | - | 154.25 | - | - | - |

Table 2: Spectroscopic Data Comparison

| Spectroscopic Technique | Isopinocampheol (General) | Pinocampheol (General) |

| ¹H NMR (CDCl₃, ppm) | Characteristic signals for the proton attached to the hydroxyl-bearing carbon appear at ~4.0-4.2 ppm. The methyl groups on the bicyclic ring typically show distinct singlets. | The proton attached to the hydroxyl-bearing carbon will have a different chemical shift and coupling pattern compared to isopinocampheol due to the different steric environment. |

| ¹³C NMR (CDCl₃, ppm) | The carbon bearing the hydroxyl group resonates at a characteristic chemical shift, which differs from that of pinocampheol. | The chemical shift of the carbon attached to the hydroxyl group is a key differentiator from isopinocampheol. |

| IR (cm⁻¹) | Strong, broad absorption in the range of 3200-3600 cm⁻¹ (O-H stretch), and C-O stretching vibrations around 1050-1150 cm⁻¹. | Similar to isopinocampheol, with a strong O-H stretch and a C-O stretch, though minor shifts in wavenumber can be observed due to the different stereochemistry. |

| Mass Spectrometry (m/z) | The electron ionization mass spectra of both isomers are very similar, showing a molecular ion peak (M⁺) at m/z 154 and characteristic fragmentation patterns. | The fragmentation pattern is largely dictated by the bicyclic core and is not significantly different from isopinocampheol. |

Experimental Protocols

Synthesis of Isopinocampheol via Hydroboration-Oxidation of α-Pinene

This protocol describes the synthesis of (-)-isopinocampheol from (+)-α-pinene. The synthesis of (+)-isopinocampheol can be achieved by starting with (-)-α-pinene.

Materials:

-

(+)-α-Pinene

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas

Procedure:

-

Hydroboration:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Charge the flask with BMS (1.0 M solution in THF, 1.1 equivalents) and cool the flask to 0 °C in an ice bath.

-

Add (+)-α-pinene (1.0 equivalent) dropwise to the stirred BMS solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours. The formation of a white precipitate of diisopinocampheylborane (B13816774) should be observed.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly add the 3 M NaOH solution, ensuring the temperature does not exceed 20 °C.

-

Carefully add 30% H₂O₂ dropwise, maintaining the temperature between 20-30 °C. Vigorous gas evolution may occur.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude (-)-isopinocampheol.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381).

-

Chromatographic Separation of Pinocampheol and Isopinocampheol

The diastereomers can be separated using column chromatography.

Materials:

-

Crude mixture of pinocampheol and isopinocampheol

-

Silica (B1680970) gel (60-120 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 2% ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor the separation using TLC. The two diastereomers will have different retention factors (Rf values).

-

Analysis: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of a chiral sample can be determined by chiral gas chromatography (GC) or by NMR spectroscopy using a chiral solvating agent.

Protocol: Chiral GC Analysis

-

Column: Use a chiral capillary GC column (e.g., a cyclodextrin-based column).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume of the sample into the GC.

-

Analysis: The two enantiomers will have different retention times on the chiral stationary phase, resulting in two separate peaks. The enantiomeric excess can be calculated from the area of the two peaks using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

Applications in Asymmetric Synthesis

Both isopinocampheol and pinocampheol, particularly their derivatives, are extensively used as chiral auxiliaries and reagents in asymmetric synthesis. Isopinocampheol is a precursor to diisopinocampheylborane (Ipc₂BH), a highly selective hydroborating agent, and diisopinocampheylchloroborane (Ipc₂BCl), used in asymmetric reductions of ketones.

The rigid bicyclic structure of these molecules provides a well-defined chiral environment that effectively shields one face of a prochiral substrate, leading to high stereoselectivity in various reactions, including aldol (B89426) additions, Diels-Alder reactions, and reductions.

Mandatory Visualizations

Diagram 1: Synthesis of Isopinocampheol

Caption: Synthetic pathway for (-)-isopinocampheol from (+)-α-pinene.

Diagram 2: Experimental Workflow for Chiral Auxiliary Application

Caption: General workflow for the use of isopinocampheol as a chiral auxiliary.

Conclusion

The key differences between pinocampheol and isopinocampheol are rooted in their fundamental stereochemistry. This distinction gives rise to measurable differences in their physical and spectroscopic properties and dictates their behavior in stereoselective transformations. A thorough understanding of these differences is essential for their effective application in asymmetric synthesis. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the rational design and execution of stereoselective synthetic strategies.

(-)-Pinocampheol safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the safety data and handling precautions for (-)-Pinocampheol (CAS No: 35997-96-7). Due to a notable lack of specific toxicological and complete GHS classification data in publicly available literature and safety data sheets, this guide synthesizes available physical and chemical properties with established best practices for handling analogous compounds, such as terpenoid alcohols and flammable solids. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound, emphasizing a precautionary approach in the absence of complete safety data. Included are general experimental protocols for safety assessment based on OECD guidelines and a procedural workflow for spill management.

Chemical and Physical Properties

This compound is a bicyclic monoterpenoid alcohol. While comprehensive safety data is limited, its physical and chemical properties are crucial for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 35997-96-7 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 67 °C | [1] |

| Boiling Point (est.) | 217.00 °C @ 760.00 mm Hg | [2] |

| Flash Point (est.) | 200.00 °F (93.33 °C) (Tag Closed Cup) | [2] |

| Water Solubility (est.) | 926.3 mg/L @ 25 °C | [3] |

| logP (o/w) (est.) | 2.60 - 2.72 | [2][3] |

Hazard Identification and GHS Classification

Potential Hazards (to be assumed in the absence of data):

-

Flammability: As a solid with a flash point, it is considered a combustible solid.

-

Skin/Eye Irritation: Many alcohols can cause skin and eye irritation.

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

-

Toxicity: Oral, dermal, and inhalation toxicity have not been determined.[3] The principle of treating unknown chemicals as potentially toxic should be applied.

Handling and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, prudent laboratory practices for handling potentially hazardous chemicals should be strictly followed.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.

-

A certified laboratory chemical fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment

The following PPE should be worn when handling this compound:

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be necessary if splashing is possible. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A fully-buttoned lab coat or chemical-resistant apron. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator for particulates may be necessary. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

First Aid Measures

In case of exposure, the following first aid procedures should be followed:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

A workflow for responding to a spill of this compound is outlined below.

Caption: Workflow for this compound Spill Response.

Experimental Protocols for Safety Assessment

Due to the absence of specific toxicological studies for this compound, this section outlines general methodologies based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals. These protocols are provided as a reference for the type of studies required to ascertain the toxicological profile of a substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This study provides information on the potential health hazards arising from a single oral exposure to a substance.[4]

-

Principle: The test involves administering the substance at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on available information, often starting at 300 mg/kg in the absence of data.[4] The endpoint is the observation of clear signs of toxicity, rather than mortality.[4]

-

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.[4]

-

Housing and Feeding: Animals are housed in standard conditions. Food is withheld overnight before dosing.[4]

-

Dose Preparation and Administration: The test substance is typically administered via gavage in a suitable vehicle (e.g., water, corn oil).[5]

-

Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[4]

-

Main Study: A stepwise procedure is used where the results from one animal determine the dose for the next. Dosing is stopped when toxicity is observed or when no effects are seen at the highest dose level.

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[4] Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

This in vitro test is used to identify chemicals that have the potential to cause skin irritation.[6]

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The potential for skin irritation is determined by the relative mean viability of the RhE tissues after exposure, which is measured using the MTT assay.[7]

-

Methodology:

-

Test System: Commercially available, validated RhE models are used.

-

Procedure:

-

The test substance (solid or liquid) is applied directly to the surface of triplicate tissue models.[7]

-

Negative (e.g., sterile water) and positive (e.g., 5% SDS solution) controls are run concurrently.[7]

-

After a 60-minute exposure period, the tissues are rinsed and incubated for a 42-hour recovery period.[7]

-

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of the yellow MTT tetrazolium salt to a blue formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[7] The formazan is then extracted, and its concentration is quantified by measuring the optical density.

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).[7]

-

Caption: Workflow for In Vitro Skin Irritation Testing.

Conclusion

While this compound has defined physical properties, the lack of comprehensive safety and toxicological data necessitates a cautious and informed approach to its handling. Researchers and laboratory personnel must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, as outlined in this guide. The provided workflows for spill response and general toxicological testing methodologies serve as a foundation for establishing safe laboratory practices until specific data for this compound becomes available.

References

- 1. This compound | C10H18O | CID 7271803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isopinocampheol, 25465-65-0 [thegoodscentscompany.com]

- 3. This compound, 35997-96-7 [thegoodscentscompany.com]

- 4. umwelt-online.de [umwelt-online.de]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

Navigating the Solubility of (-)-Pinocampheol: A Technical Guide for Researchers

Introduction

(-)-Pinocampheol, a bicyclic monoterpenoid alcohol, is a chiral compound of significant interest in synthetic organic chemistry, often utilized as a chiral auxiliary or starting material for the synthesis of other chiral compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the experimental methodologies for determining the solubility of this compound, addressing the current scarcity of publicly available quantitative solubility data.

While specific solubility values for this compound in a range of organic solvents are not extensively documented in publicly accessible literature, this guide equips researchers with the necessary protocols to generate this critical data in-house.

Data Presentation: A Framework for Your Findings

To facilitate systematic data collection and comparison, researchers are encouraged to use a structured format. The following table provides a template for recording experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Acetone | e.g., 25 | e.g., Laser Monitoring | |||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Diethyl Ether | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols: Determining Solubility

The determination of solubility is fundamentally the measurement of the concentration of a saturated solution at a given temperature. Several robust methods can be employed to ascertain the solubility of a solid organic compound like this compound in an organic solvent. The choice of method may depend on factors such as the required precision, the amount of substance available, and the available analytical instrumentation.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1][2]

Principle: An excess amount of the solid solute is equilibrated with the solvent in a sealed container at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of flasks or vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[2]

-

Equilibration: Seal the flasks and place them in a constant-temperature bath or shaker. Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2] The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, filtration through a syringe filter (e.g., 0.45 µm PTFE) or centrifugation can be employed.[1] It is critical to maintain the temperature of the solution during this step to prevent precipitation or further dissolution.

-

Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as:

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds like this compound.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly if derivatization is employed to add a UV-active chromophore.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine concentration by integrating the signal of a characteristic proton of this compound against a known concentration of an internal standard.[3]

-

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the original solvent. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

The gravimetric method is a straightforward and classical approach that relies on the precise weighing of the solute dissolved in a known mass or volume of the solvent.[4][5]

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the Isothermal Shake-Flask Method (Steps 1 and 2).

-

Sampling: After equilibration and phase separation (filtration or centrifugation), carefully transfer a precise volume (e.g., 10 mL) of the clear, saturated solution into a pre-weighed, dry evaporating dish or beaker.[4]

-

Solvent Evaporation: Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a temperature below the melting point of this compound can be used.

-

Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in a desiccator or a vacuum oven.[5] Weigh the evaporating dish with the dry this compound residue.

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the dish. The solubility can then be calculated based on the initial volume of the saturated solution used.

Laser Monitoring Method

This is a more modern, often automated, technique that can determine solubility more rapidly than the traditional shake-flask method.[6][7]

Principle: A laser beam is passed through the suspension of the solute in the solvent. The intensity of the transmitted light is monitored as small, known amounts of the solute are added or as the temperature is changed. The point of saturation is detected by a change in the light transmission.[6][7]

Detailed Methodology:

-

Apparatus Setup: A specialized instrument equipped with a laser source, a detector, a temperature-controlled cell, and a precision dispensing system for the solid is required.

-

Measurement: A known volume of the solvent is placed in the cell. Small, precise amounts of this compound are incrementally added to the solvent with constant stirring.

-

Endpoint Detection: The laser light transmitted through the suspension is continuously monitored. As long as the added solid dissolves, the solution remains clear, and the light transmission is high. Once the saturation point is reached, undissolved particles will scatter the laser light, causing a significant drop in the transmitted light intensity.[7]

-

Calculation: The total amount of this compound added to the known volume of solvent at the point of saturation gives the solubility. This method is particularly useful for determining solubility as a function of temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the Isothermal Shake-Flask Method coupled with analytical determination.

Caption: General workflow for solubility determination.

References

- 1. enamine.net [enamine.net]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of laser in the field of chemical solubility determination [opg.optica.org]

Spectroscopic Characterization of (-)-Pinocampheol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Pinocampheol, a bicyclic monoterpenoid of significant interest in chemical research and drug development. Due to the limited availability of a complete, experimentally verified dataset for this compound, this document presents spectroscopic data for its stereoisomer, (-)-isopinocampheol (B1672273), as a close analytical proxy. The structural similarities between these isomers mean their spectroscopic profiles will share many features, providing valuable insights for researchers. Mass spectrometry data for a pinocampheol stereoisomer is also presented.

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (-)-isopinocampheol and a pinocampheol isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (-)-Isopinocampheol

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the search results indicate the availability of ¹H and ¹³C NMR data for (-)-isopinocampheol, the specific chemical shifts and coupling constants were not explicitly provided in the available information. Researchers should refer to spectral databases for detailed peak assignments.

Infrared (IR) Spectroscopy Data for (-)-Isopinocampheol

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Broad peak around 3300-3500 | O-H stretch (alcohol) |

| Sharp peaks around 2850-3000 | C-H stretch (alkane) |

| Peaks in the 1000-1200 range | C-O stretch |

Note: The exact peak positions for (-)-isopinocampheol were not detailed in the search results. The provided information is based on typical IR absorption regions for the functional groups present in the molecule.

Mass Spectrometry (MS) Data for Pinocampheol

The following data is for a stereoisomer of pinocampheol, obtained from the NIST WebBook.[2][3]

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 154 | Data not available | [M]⁺ (Molecular Ion) |

| 139 | Data not available | [M - CH₃]⁺ |

| 121 | Data not available | [M - CH₃ - H₂O]⁺ |

| 95 | Data not available | [C₇H₁₁]⁺ |

| 83 | Data not available | [C₆H₁₁]⁺ |

| 71 | Data not available | [C₅H₇O]⁺ or [C₅H₁₁]⁺ |

| 55 | Data not available | [C₄H₇]⁺ |

| 43 | Data not available | [C₃H₇]⁺ |

Note: The relative intensities of the fragments were not available in the search results. The fragmentation pattern is characteristic of a bicyclic monoterpenoid alcohol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining and analyzing spectroscopic data for compounds like this compound.

Sample Preparation for NMR Spectroscopy

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added to the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

-

GC Separation:

-

Injector: Use a split/splitless injector, typically in split mode with a high split ratio to prevent column overloading.

-

Column: Employ a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 250-280 °C.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Bicyclic Monoterpenoids: The Case of (-)-Pinocampheol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicyclic Monoterpenoids

Monoterpenes are a class of terpenes built from two isoprene (B109036) units, resulting in the molecular formula C10H16.[1] These compounds and their oxygenated derivatives, known as monoterpenoids, are abundant secondary metabolites in plants and are major constituents of essential oils.[2][3] Structurally, they can be acyclic, monocyclic, or bicyclic.[2] Bicyclic monoterpenes, as the name implies, feature a molecular structure containing two fused rings.[4][5] This rigid, more complex framework gives rise to a diverse array of compounds including pinane (B1207555), thujane, and camphane (B1194851) skeletons.[6]

These natural products are of significant interest to the pharmaceutical, cosmetic, and agricultural industries due to their wide range of biological activities. Many bicyclic monoterpenoids exhibit potent antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties.[2][3] One representative and valuable bicyclic monoterpenoid is (-)-Pinocampheol, a chiral alcohol derived from the pinane skeleton, which serves as a key building block in organic synthesis.

Profile of this compound

This compound is a bicyclic monoterpenoid alcohol. Its rigid stereochemistry makes it a useful chiral auxiliary and intermediate in the synthesis of complex natural products and pharmaceuticals.[7]

Chemical Structure and Properties

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₈O | [8] |

| Monoisotopic Mass | 154.13577 Da | [9] |

| Physical Description | Solid | [8] |

| Melting Point | 67 °C | [4][8] |

| CAS Number | 35997-96-7 | [8] |

| PubChem CID | 7271803 | [8] |

| HMDB ID | HMDB0036126 | [4][8] |

| Synonyms | l-Pinocampheol, (-)-3beta-Hydroxy-10alpha-pinane, (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | [8] |

| Natural Sources | Found in plants such as Hyssopus seravschanicus. | [8] |

Quantitative Biological Activity Data

While specific quantitative bioactivity data for this compound is limited in readily available literature, extensive research has been conducted on its parent compound, α-pinene, and other structurally related bicyclic monoterpenoids. This data provides valuable context for the potential antimicrobial efficacy of this class of compounds.

Table 2: Minimum Inhibitory Concentration (MIC) of Related Monoterpenoids against Pathogenic Bacteria

| Compound | Microorganism | MIC Value (mg/mL) | Citation(s) |

| α-Pinene | Staphylococcus aureus | 1.25 - 2.25 | [10] |

| Bacillus subtilis | 1.25 - 2.25 | [10] | |

| Pseudomonas aeruginosa | 1.25 - 2.25 | [10] | |

| Escherichia coli | 1.25 - 2.25 | [10] | |

| Eugenol | Staphylococcus aureus | 0.25 - 0.75 | [11] |

| Escherichia coli | 0.06 - 0.5 | [11] | |

| Carvacrol | Staphylococcus aureus | 0.03 - 0.125 | [11] |

| Escherichia coli | 0.06 - 0.25 | [11] | |

| Thymol (B1683141) | Staphylococcus aureus | 0.25 - 1.0 | [11] |

| Escherichia coli | 0.25 - 0.5 | [11] |